molecular formula C11H21NO5 B8133204 (2S,3R)-Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate CAS No. 955379-21-2

(2S,3R)-Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate

Cat. No.: B8133204
CAS No.: 955379-21-2
M. Wt: 247.29 g/mol
InChI Key: USJPOQZSSSUIIO-SFYZADRCSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “Diethyl (2S,3R)‐2‐(N‐tert‐butoxycarbonyl)amino‐3‐Hydroxysuccinate” involves several steps, including the formation of intermediates such as “diethyl (2S,3S)-2-bromo-3-hydroxysuccinate”, “diethyl (2R,3R)-2,3-epoxysuccinate”, and “diethyl (2S,3R)-2-azido-3-hydroxysuccinate” before the final product is obtained .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name. It contains an ethyl group, a tert-butoxycarbonylamino group, and a hydroxybutanoate group. The (2S,3R) notation indicates the configuration of the chiral centers in the molecule .

Properties

IUPAC Name

ethyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-6-16-9(14)8(7(2)13)12-10(15)17-11(3,4)5/h7-8,13H,6H2,1-5H3,(H,12,15)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJPOQZSSSUIIO-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198705
Record name rel-N-[(1,1-Dimethylethoxy)carbonyl]threonine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955379-21-2
Record name rel-N-[(1,1-Dimethylethoxy)carbonyl]threonine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955379-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-N-[(1,1-Dimethylethoxy)carbonyl]threonine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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